(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride
Overview
Description
The compound is related to the benzo[d][1,3]dioxole structure, which is a common feature in various alkaloids . Benzo[d][1,3]dioxole is a structural feature of aporphine alkaloids .
Molecular Structure Analysis
The molecular structure of this compound seems to be related to the benzo[d][1,3]dioxole structure . This structure is a common feature in various alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The 2,2-difluorobenzodioxole moiety, closely related to the compound , is introduced in medicinal chemistry research as a metabolically more stable derivative of the benzodioxole fragment. This stability is advantageous for creating compounds with potential therapeutic applications. The synthesis of related compounds involves techniques such as cross-coupling reactions, highlighting the utility in developing novel molecules for pharmacological exploration (Catalani, Paio, & Perugini, 2010).
Materials Science
In materials science, the introduction of fluorinated compounds, similar to the one , has been explored for the synthesis of novel aromatic polyimides. These materials exhibit excellent solubility and thermal stability, making them suitable for high-performance polymers in various industrial applications (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Pharmacology
While the specific pharmacological applications of "(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride" are not directly mentioned, the study of similar fluorinated compounds has shown potential in the development of new drugs. For instance, derivatives of fluorinated pyrrolidines have been prepared, demonstrating the potential for creating new therapeutic agents with improved pharmacokinetic properties (Novikov, Khlebnikov, & Shevchenko, 2003).
Properties
IUPAC Name |
(2S)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2.ClH/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8;/h1,3,5,8,14H,2,4,6H2;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVHGZWQWVNASS-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=C3C(=CC=C2)OC(O3)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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